

Unveiling the Solid-State Architecture of 2-Furancarboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Furancarboxylic acid

Cat. No.: B1666266

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This technical guide provides a comprehensive overview of the crystal structure of **2-furancarboxylic acid** (also known as 2-furoic acid), a key building block in pharmaceuticals and a notable molecule in materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its solid-state conformation, intermolecular interactions, and the experimental protocols for its structural determination.

Core Crystallographic Data

The crystal structure of **2-furancarboxylic acid** has been determined and redetermined by single-crystal X-ray diffraction. The most recent and comprehensive data, which forms the basis of this guide, confirms that the compound crystallizes in the triclinic space group P-1. In the solid state, **2-furancarboxylic acid** molecules form centrosymmetric dimers through hydrogen bonding between their carboxylic acid groups.

The crystallographic data is summarized in the tables below, providing a clear and concise reference for key structural parameters.

Table 1: Crystal Data and Structure Refinement for **2-Furancarboxylic Acid**

Parameter	Value
Empirical Formula	C ₅ H ₄ O ₃
Formula Weight	112.08
Crystal System	Triclinic
Space Group	P-1
Unit Cell Dimensions	
a	5.337(2) Å
b	7.234(3) Å
c	7.300(3) Å
α	69.89(3)°
β	86.88(3)°
γ	78.42(3)°
Volume	258.9(2) Å ³
Z	2
Calculated Density	1.437 Mg/m ³
Data Collection	
Radiation	Mo Kα (λ = 0.71069 Å)
Temperature	295 K
Refinement	
R-factor	0.045
Number of Reflections	925

Table 2: Hydrogen Bond Geometry (Å, °)

D—H...A	d(D—H)	d(H...A)	d(D...A)	∠(DHA)
O(3)— H(3)...O(2)	0.92	1.72	2.636(2)	176

(D = donor atom; A = acceptor atom)

Experimental Protocols

The determination of the crystal structure of **2-furancarboxylic acid** involves two critical experimental stages: the preparation of high-quality single crystals and the subsequent analysis by X-ray diffraction.

Single Crystal Growth

Single crystals of **2-furancarboxylic acid** suitable for X-ray diffraction can be grown by slow evaporation from an aqueous solution. A detailed protocol is as follows:

- **Dissolution:** Prepare a saturated solution of **2-furancarboxylic acid** in deionized water at a slightly elevated temperature (e.g., 40-50 °C) to ensure complete dissolution.
- **Filtration:** Filter the warm solution through a fine-pored filter to remove any particulate impurities.
- **Crystallization:** Transfer the clear filtrate to a clean crystallization dish. Cover the dish with a perforated film (e.g., Parafilm with small pinholes) to allow for slow evaporation of the solvent.
- **Incubation:** Place the dish in a vibration-free environment at a constant, ambient temperature.
- **Harvesting:** Over a period of several days to a week, well-formed, colorless, prismatic crystals will appear. Carefully harvest the crystals from the mother liquor and dry them on a filter paper.

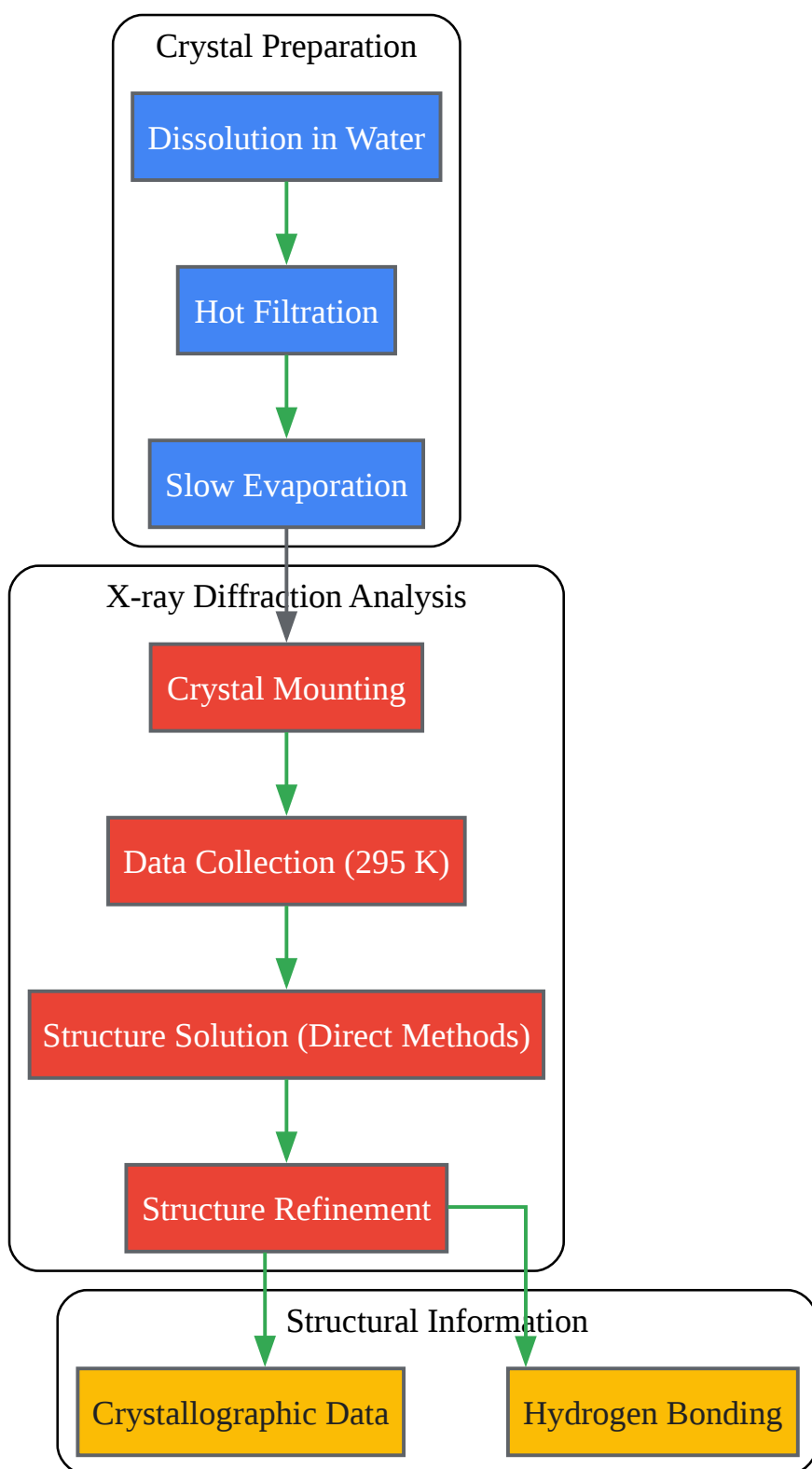
Single-Crystal X-ray Diffraction

The crystallographic data presented in this guide were obtained using the following experimental setup and procedure:

- **Crystal Mounting:** A suitable single crystal with well-defined faces and dimensions of approximately 0.3 x 0.2 x 0.2 mm is selected and mounted on a goniometer head.
- **Data Collection:** The crystal is placed on an automated four-circle diffractometer. Data is collected at room temperature (295 K) using graphite-monochromated Molybdenum K α radiation.
- **Structure Solution and Refinement:** The structure is solved by direct methods and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms are refined anisotropically. The hydrogen atom of the carboxylic acid group is located from a difference Fourier map and refined isotropically. The remaining hydrogen atoms are placed in calculated positions and refined using a riding model.

Visualization of the Crystal Structure

The defining feature of the **2-furancarboxylic acid** crystal structure is the formation of hydrogen-bonded dimers. This intermolecular interaction is crucial for the stability of the crystal lattice and influences the physical properties of the compound. The following diagrams, generated using the DOT language, illustrate the logical workflow of the structure determination process and the hydrogen bonding motif.



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- To cite this document: BenchChem. [Unveiling the Solid-State Architecture of 2-Furancarboxylic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666266#2-furancarboxylic-acid-crystal-structure]

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